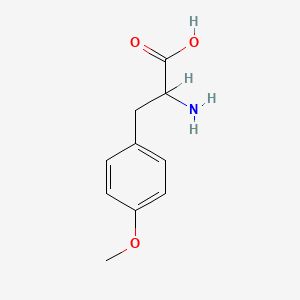

H-DL-TYR(ME)-OH

Overview

Description

H-DL-TYR(ME)-OH: is an amino acid derivative, specifically a methylated form of tyrosine4-Methoxy-L-phenylalanine . This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring of tyrosine. This compound appears as a white crystalline solid and is soluble in water and common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of H-DL-TYR(ME)-OH can be achieved through chemical synthesis. A common method involves the reaction of p-methylphenylacetone with benzylidene bromide to obtain a brominated product. This intermediate is then reacted with sodium thiomelate to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: H-DL-TYR(ME)-OH undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

H-DL-TYR(ME)-OH has extensive applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of other amino acid derivatives and complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of pharmaceuticals and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of H-DL-TYR(ME)-OH involves its interaction with specific enzymes and proteins. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The methoxy group plays a crucial role in its binding affinity and reactivity with these enzymes .

Comparison with Similar Compounds

Tyrosine: The parent compound of H-DL-TYR(ME)-OH, lacking the methoxy group.

3-Hydroxy-5-Methyl-H-DL-TYR(ME)-OH: Another methylated derivative with additional hydroxyl and methyl groups

Safracin and Saframycin: Compounds with similar structural features used in antibiotic research

Uniqueness: this compound is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications, differentiating it from other similar compounds .

Biological Activity

H-DL-TYR(ME)-OH, also known as O-methyltyrosine, is an amino acid derivative notable for its diverse biological activities and applications in biochemical research. This article delves into its biochemical properties, mechanisms of action, and implications in various fields, including medicine and pharmacology.

This compound is characterized by its role in the biosynthesis of marformycin and its significant effects on cellular processes. It is particularly known for its inhibition of tyrosine hydroxylase, an enzyme crucial for catecholamine biosynthesis. This inhibition impacts the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are vital for numerous physiological functions.

Table 1: Key Biochemical Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 10.0 (side chain) |

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound in various contexts:

- Neuropharmacology : Research indicates that O-methyltyrosine can be used to study the effects of neurotransmitter depletion in animal models. For example, a study observed that administration of O-methyltyrosine led to significant reductions in dopamine levels, providing insights into the role of catecholamines in behavior and mood regulation.

- Cancer Research : In cancer studies, O-methyltyrosine has been investigated for its potential role in inhibiting tumor growth through its effects on catecholamine synthesis. The compound's ability to modulate neurotransmitter levels may influence tumor microenvironments and cancer progression.

- Pharmacokinetics : Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics when administered orally. Its bioavailability and metabolism have been studied to understand better how it can be utilized in therapeutic settings.

Comparison with Similar Compounds

This compound is often compared with other tyrosine analogs due to its unique properties:

| Compound | Mechanism of Action | Applications |

|---|---|---|

| Metyrosine | Inhibits tyrosine hydroxylase | Treatment of pheochromocytoma |

| 3-Hydroxy-5-Methyltyrosine | Precursor in antibiotic biosynthesis | Antitumor activity |

| Safracin | Antibacterial and antitumor activity | Antibiotic development |

Q & A

Basic Research Questions

Q. What methodologies ensure the chemical stability of H-DL-TYR(ME)-OH during experimental workflows?

To maintain stability, store the compound at recommended temperatures (e.g., -20°C in desiccated conditions) and avoid exposure to incompatible materials such as strong acids/alkalis or oxidizing agents. Monitor degradation using HPLC or mass spectrometry, particularly under prolonged reaction conditions .

Q. What protocols are essential for safe handling and disposal of this compound in laboratory settings?

Use PPE (gloves, lab coats, goggles) and work in a fume hood to minimize inhalation risks. Dispose of waste via approved chemical waste channels, adhering to local regulations. Document hazards such as skin/eye irritation and respiratory risks as per GHS classifications .

Q. How should researchers validate the enantiomeric purity of synthesized this compound?

Employ chiral chromatography (e.g., HPLC with chiral stationary phases) or circular dichroism spectroscopy. Compare retention times or optical rotation values against certified standards. Validate purity thresholds (e.g., ≥95%) for reproducibility in downstream applications .

Advanced Research Questions

Q. How can conflicting stability data for this compound across studies be systematically resolved?

Conduct controlled replication studies under standardized conditions (pH, temperature, solvent systems). Use differential scanning calorimetry (DSC) to assess thermal stability and FTIR to track functional group integrity. Cross-reference findings with metadata from prior studies to identify environmental or methodological variables causing discrepancies .

Q. What experimental designs optimize this compound integration into multi-step enzymatic assays without compromising activity?

Pre-test compatibility with assay buffers (e.g., Tris-HCl, PBS) using kinetic assays to monitor substrate conversion. Adjust concentrations to avoid solubility issues or non-specific binding. Validate results with negative controls (e.g., omitting the compound) and statistical power analysis to ensure robustness .

Q. How can researchers align this compound studies with NIH guidelines for preclinical reporting?

Adhere to NIH’s rigor and reproducibility standards by documenting synthesis batches, storage conditions, and purity metrics. Include detailed methods for blinding, randomization, and sample-size justification in manuscripts. Use checklists (e.g., ARRIVE) for animal or cell-based studies to enhance transparency .

Q. What strategies mitigate risks of hazardous decomposition during high-temperature reactions involving this compound?

Use inert atmospheres (e.g., nitrogen) and real-time gas monitoring (e.g., FTIR or MS) to detect toxic fumes. Design fail-safe cooling systems for exothermic reactions. Pre-screen reaction conditions via small-scale calorimetry to identify thermal runaway thresholds .

Q. Methodological Guidance

- Data Presentation : Structure manuscripts to include raw stability data (e.g., degradation half-lives), analytical validation parameters (e.g., LOD/LOQ), and statistical tests (e.g., ANOVA for batch comparisons) .

- Literature Integration : Use systematic review frameworks to synthesize prior findings on tyrosine derivatives, highlighting gaps in mechanistic studies or translational applications .

- Ethical Compliance : For human cell-based studies, ensure informed consent protocols and IRB approvals are explicitly stated, even if the compound is not directly administered to participants .

Properties

IUPAC Name |

2-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBMYRBIABFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873658 | |

| Record name | O-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-29-2, 3308-72-3, 6230-11-1 | |

| Record name | O-Methyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-METHYL-DL-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.